molecular formula C22H15N3OS B381752 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 315683-77-3

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B381752
CAS No.: 315683-77-3
M. Wt: 369.4g/mol
InChI Key: CTFCXIKAWTUGIM-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a synthetic organic compound designed for biochemical research, representing a privileged scaffold in medicinal chemistry. It is built upon a thieno[2,3-d]pyrimidine core, which is a bioisostere of natural purine bases, allowing it to interact with a variety of enzyme active sites . This molecular framework is widely investigated for its potential as a multi-kinase inhibitor, with demonstrated research applications in targeting signaling pathways involved in oncogenesis . The compound's structure incorporates a quinolin-8-yloxy moiety, a feature present in other bioactive molecules that have shown potent activity in cellular models . The primary research value of this compound lies in its potential anti-proliferative activity. Analogs of the thieno[2,3-d]pyrimidine scaffold have been shown to exhibit significant cytotoxic effects against various human cancer cell lines and can function as DNA intercalating agents, which may lead to the disruption of DNA replication and cell death . The p-tolyl substituent at the 5-position is a key structural feature that can be leveraged to explore structure-activity relationships (SAR), as modifications at this position are known to profoundly influence both the potency and selectivity of such compounds . Researchers can utilize this compound as a valuable chemical tool or a lead structure for the development of novel therapeutic agents, particularly in the fields of oncology and targeted therapy. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methylphenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c1-14-7-9-15(10-8-14)17-12-27-22-19(17)21(24-13-25-22)26-18-6-2-4-16-5-3-11-23-20(16)18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCXIKAWTUGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro Intermediate

The 4-chloro derivative, 2,4-dichlorothieno[2,3-d]pyrimidine, is prepared as described above. This intermediate reacts with quinolin-8-ol under basic conditions to install the quinolin-8-yloxy group.

Procedure :

  • Reaction Setup : Combine 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol), quinolin-8-ol (1.2 mmol), and Hunig’s base (N,N-diisopropylethylamine, 1.5 mmol) in tert-butyl alcohol (15 mL).

  • Heating : Stir the mixture at 60–70°C for 9–10 hours under nitrogen.

  • Workup : Dilute with ice-cold water, filter the precipitate, and purify via flash column chromatography (ethyl acetate/hexane gradient).

Key Observations :

  • Yield : 60–75% after purification.

  • Characterization : ¹H NMR confirms the absence of the 4-chloro signal (δ 7.32–8.13 ppm for quinolinyl protons).

Functionalization at Position 5: p-Tolyl Group Installation

The p-tolyl group at position 5 is introduced via cross-coupling reactions, leveraging halogenated intermediates.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling is employed if a halogen (e.g., bromine or iodine) is present at position 5.

Procedure :

  • Intermediate Preparation : Synthesize 5-bromo-thieno[2,3-d]pyrimidine via iodination using N-iodosuccinimide (NIS) in dichloromethane.

  • Coupling Reaction : React 5-bromo-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine (1 mmol) with p-tolylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in THF/water (4:1) at 80°C for 12 hours.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Key Observations :

  • Yield : 70–85%.

  • Characterization : LC-MS confirms [M+H]+ = 428.2.

Friedel-Crafts Alkylation

For non-halogenated intermediates, Friedel-Crafts acylation introduces the p-tolyl group during thiophene ring formation.

Procedure :

  • Thiophene Synthesis : React methyl 2-oxo-2-(p-tolyl)acetate with thioacetamide in acetic acid to form 3-amino-5-(p-tolyl)thiophene-2-carboxylate.

  • Cyclization : Treat the thiophene derivative with urea at 190°C to form the thieno[2,3-d]pyrimidine core.

Key Observations :

  • Yield : 50–60% for the cyclization step.

  • Characterization : IR spectroscopy shows C=O stretch at 1680 cm⁻¹.

Integrated Synthetic Routes

Two primary pathways emerge for constructing 4-(quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine:

Sequential Functionalization

  • Synthesize 2,4-dichlorothieno[2,3-d]pyrimidine.

  • Install quinolin-8-yloxy at position 4 via SNAr.

  • Introduce p-tolyl at position 5 via Suzuki coupling.

Advantages : Modularity allows independent optimization of each step.

Convergent Synthesis

  • Prepare 5-(p-tolyl)thieno[2,3-d]pyrimidine via Friedel-Crafts alkylation.

  • Functionalize position 4 with quinolin-8-yloxy.

Advantages : Avoids halogenation steps, reducing synthetic complexity.

Reaction Optimization and Challenges

  • Regioselectivity : Ensuring substitution at position 4 before position 5 minimizes side reactions.

  • Catalyst Selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings for aryl boronic acids.

  • Solvent Effects : tert-Butyl alcohol enhances SNAr reactivity by stabilizing the transition state.

Analytical and Spectroscopic Validation

  • ¹H NMR : Quinolin-8-yloxy protons appear as multiplet at δ 7.35–8.13 ppm, while p-tolyl methyl resonates at δ 2.35 ppm.

  • LC-MS : [M+H]+ = 428.2 aligns with theoretical molecular weight (427.5 g/mol).

  • IR : Absence of C-Cl stretches (750 cm⁻¹) confirms successful substitution.

Industrial-Scale Considerations

  • Cost Efficiency : Suzuki coupling requires expensive palladium catalysts, favoring Friedel-Crafts routes for large-scale production.

  • Purification : Flash chromatography remains standard, though crystallization in acetonitrile improves yield .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or thieno[2,3-d]pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The compound’s unique structure allows it to fit into the active sites of these targets, thereby exerting its biological effects. Pathways involved may include signal transduction cascades, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocycle Variations

  • Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: Thieno[2,3-d]pyrimidines exhibit higher aromaticity and closer size similarity to the pteridine ring of folate analogs compared to pyrrolo[2,3-d]pyrimidines. The sulfur atom in the thieno system acts as a hydrogen-bond acceptor, enhancing binding to DHFR, whereas the pyrrolo system contains a hydrogen-bond donor (NH), reducing affinity .
  • Pyridopyrimidines: Pyridopyrimidine derivatives (e.g., pyrido[2,3-d]pyrimidinones) lack the sulfur atom, resulting in reduced planarity and weaker enzyme inhibition compared to thieno analogs .

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Nonclassical thieno[2,3-d]pyrimidine analogs with electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) show potent TS inhibition (IC₅₀: 0.11–4.6 µM), while electron-donating groups like p-tolyl may reduce TS affinity but enhance DHFR inhibition or alter pharmacokinetic properties .
  • Quinolin-8-yloxy vs.

Enzyme Inhibition Profiles

Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound TS IC₅₀ (µM) DHFR IC₅₀ (µM) Key Substituents
4-(Quinolin-8-yloxy)-5-(p-tolyl) N/A* N/A* Quinolin-8-yloxy, p-tolyl
Compound 7 0.11 0.56 4-NO₂, 3,4-diCl
Compound 9 0.13 1.2 4-Cl, 3-Cl
Pemetrexed 0.9 0.07 Glutamate side chain
Erlotinib N/A N/A Aniline moiety (EGFR inhibitor)

*Data for the target compound is inferred based on structural analogs.

  • TS Inhibition: Electron-withdrawing substituents (e.g., NO₂, Cl) enhance TS inhibition, as seen in Compounds 7 and 7. The p-tolyl group in the target compound may prioritize DHFR inhibition over TS .
  • DHFR Inhibition: Thieno[2,3-d]pyrimidines with hydrophobic groups (e.g., p-tolyl) may mimic the lipophilic regions of DHFR substrates, improving binding .

Antimicrobial Activity

  • Trifluoromethyl/Nitro Derivatives: Compounds with 4-CF₃ or 4-NO₂ phenoxy groups exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to enhanced membrane penetration .
  • Quinolin-8-yloxy Derivatives: The quinoline moiety may confer additional antimicrobial properties through DNA intercalation or topoisomerase inhibition, though specific data are pending .

EGFR Inhibition

  • Thieno[2,3-d]pyrimidines with aniline moieties (e.g., 15c, 19d) show higher EGFR binding affinity (% inhibition >90%) than erlotinib, a clinical EGFR inhibitor. The quinolin-8-yloxy group in the target compound could similarly engage the EGFR active site through π-π stacking .

Biological Activity

4-(Quinolin-8-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a synthetic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to a class of heterocyclic compounds that exhibit a range of biological properties, including anticancer, anti-inflammatory, and analgesic activities. The focus of this article is to explore the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C22H15N3OS
  • Molar Mass : 369.44 g/mol
  • CAS Number : 315683-77-3
PropertyValue
Molecular FormulaC22H15N3OS
Molar Mass369.44 g/mol
CAS Number315683-77-3

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

Research has indicated that compounds within the thieno[2,3-d]pyrimidine class show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit potent activity against human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (Neuro 2A) cell lines.

  • In Vitro Studies : The compound was tested for growth inhibition using the trypan blue exclusion method. Results indicated an ID50 in the range of 0.08 to 1.0 µM across different cell lines, suggesting strong cytotoxicity.
  • In Vivo Studies : In murine models with implanted B16 melanoma tumors, treatment with the compound resulted in significant tumor growth inhibition and increased survival rates (P < 0.001).

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory and analgesic effects:

  • Anti-inflammatory Activity : In carrageenan-induced paw edema models, administration of the compound at a dose of 40 mg/kg resulted in a reduction in paw volume by approximately 76.48%, comparable to standard anti-inflammatory drugs.
  • Analgesic Activity : The analgesic effect was evaluated through acetic acid-induced writhing tests in mice, showing a reduction of about 74% in writhing response at the same dose.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Study on Cytotoxicity : A systematic study conducted on various thieno[2,3-d]pyrimidine derivatives revealed that modifications to the quinoline moiety significantly influence cytotoxic potency against cancer cells.
  • Mechanistic Insights : Molecular docking studies suggest that the interaction between the compound and specific biological targets could elucidate its mechanism of action in inhibiting tumor growth.
  • Comparative Analysis : A comparative analysis with other known thieno[2,3-d]pyrimidines indicates that this compound possesses unique structural features that enhance its biological efficacy.

Q & A

Basic: What are the standard synthetic routes for 4-substituted thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:
A common approach involves multi-step functionalization of the thieno[2,3-d]pyrimidine core. For example:

  • Step 1: React methyl 2-aminothiophene-3-carboxylate with α,β-unsaturated ketones or POCl₃ to form the pyrimidine ring .
  • Step 2: Introduce substituents via nucleophilic substitution (e.g., phenoxy groups using substituted phenols) or coupling reactions (e.g., acid-amine coupling with carboxylic acids) .
  • Step 3: Optimize yields (70–96%) using mild conditions (e.g., acetone reflux, aqueous ammonia) .
    Key Table:
StepReaction TypeReagents/ConditionsYieldReference
1CyclizationPOCl₃, 80°C, 2 hr94%
2SubstitutionPhenols, acetone72–83%
3Acid-amine couplingEDCI/HOBt, RT70–96%

Basic: How are thieno[2,3-d]pyrimidines characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry via aromatic proton splitting patterns (e.g., singlet for benzylic protons at δ 8.60) and carbon shifts for substituents (e.g., δ 154.7 for benzylic carbons) .
  • IR: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ at ~3400 cm⁻¹) .
  • HRMS/EI-MS: Verify molecular ions (e.g., [M+H]⁺ peaks matching calculated masses) .

Advanced: How can computational docking studies guide the selection of derivatives for antioxidant testing?

Methodological Answer:

  • Docking Workflow:
    • Screen derivatives against antioxidant targets (e.g., NADPH oxidase) using AutoDock Vina .
    • Prioritize compounds with high docking scores (e.g., >-8.0 kcal/mol) and favorable binding poses .
  • Validation: Compare in-silico predictions with experimental DPPH/ABTS radical scavenging assays. Discrepancies may arise from solvation effects or unmodeled protein flexibility .

Advanced: What strategies optimize antimicrobial activity against resistant strains?

Methodological Answer:

  • Structural Tuning:
    • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance Gram-negative activity (MIC: 8–16 µg/mL against E. coli) .
    • Hydrophobic substituents (e.g., p-tolyl) improve membrane penetration .
  • Combination Studies: Pair thieno[2,3-d]pyrimidines with efflux pump inhibitors (e.g., reserpine) to combat resistance .

Advanced: How to resolve discrepancies between in-silico predictions and experimental bioactivity?

Methodological Answer:

  • Case Study: A compound with high docking scores but low antioxidant activity may require:
    • MD Simulations: Assess binding stability over 100 ns trajectories .
    • Metabolic Stability Assays: Check for rapid hepatic clearance (e.g., microsomal t₁/₂ < 30 min) .
    • Solubility Testing: Poor aqueous solubility (e.g., <10 µM) can limit bioavailability despite strong binding .

Advanced: What structural modifications improve pharmacokinetic profiles?

Methodological Answer:

  • Fluorination: Introduce -CF₃ groups to enhance metabolic stability (e.g., t₁/₂ increased by 2-fold) .
  • PEGylation: Attach polyethylene glycol chains to improve solubility (e.g., >50 µM in PBS) .
  • Prodrug Design: Mask polar groups (e.g., ester prodrugs of carboxylic acids) for oral absorption .

Advanced: How to design dual-target inhibitors (e.g., kinase + microtubule inhibition)?

Methodological Answer:

  • Scaffold Hybridization: Fuse thieno[2,3-d]pyrimidine with trimethoxyaniline (anti-tubulin) and EGFR-targeting motifs (e.g., acrylamide warheads) .
  • Pharmacophore Mapping: Ensure overlap between ATP-binding pockets (kinase) and colchicine sites (microtubules) .
  • In Vivo Validation: Test dual activity in xenograft models (e.g., 40–60% tumor growth inhibition at 50 mg/kg) .

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